3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
“3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzene ring, a sulfonamide group, a thiazole ring, and a benzamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the formation of the benzamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene, thiazole, sulfonamide, and benzamide groups would likely contribute to the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The benzene, thiazole, sulfonamide, and benzamide groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
- 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .
- The compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on transmembrane serine protease 2 (TMPRSS2). TMPRSS2 plays a crucial role in viral infections, making it an attractive target for drug development .
- A derivative of this compound, (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) , has been synthesized and investigated as a novel sensor. It exhibits high selectivity and sensitivity toward cyanide ions (CN^-) over a wide range of other interfering anions .
- Researchers have explored the use of 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide as a catalyst in green synthesis reactions. For instance, it has been employed in the one-pot three-component fusion reaction to synthesize novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines. This protocol offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness .
- The compound’s structural properties have been characterized using techniques like TEM, BET, XRD, FT-IR, SEM, and EDX. Its potential as a material for various applications, including catalysis and biomedical uses, has been explored .
- Fluorapatite (FAp), which can accommodate different anionic and cationic ions, has been used as a support material for metal oxide catalysts. The tunable properties of FAp, including its acid-base properties, make it suitable for heterogeneous catalysis3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide loaded on FAp has demonstrated excellent catalytic activity .
Anticancer Activity
Enzyme Inhibition
Sensor Applications
Green Synthesis Catalyst
Materials Science
Heterogeneous Catalysts
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-6-13(11-12)19-24(21,22)14-7-2-1-3-8-14/h1-11,19H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNALQPBVZSYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide |
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